(R)-tert-Butyl (1-(5-bromopyridin-2-yl)-2-hydroxyethyl)carbamate
CAS No.: 2126088-15-9
Cat. No.: VC5623155
Molecular Formula: C12H17BrN2O3
Molecular Weight: 317.183
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2126088-15-9 |
|---|---|
| Molecular Formula | C12H17BrN2O3 |
| Molecular Weight | 317.183 |
| IUPAC Name | tert-butyl N-[(1R)-1-(5-bromopyridin-2-yl)-2-hydroxyethyl]carbamate |
| Standard InChI | InChI=1S/C12H17BrN2O3/c1-12(2,3)18-11(17)15-10(7-16)9-5-4-8(13)6-14-9/h4-6,10,16H,7H2,1-3H3,(H,15,17)/t10-/m0/s1 |
| Standard InChI Key | HMFGXAHOXMEWQU-JTQLQIEISA-N |
| SMILES | CC(C)(C)OC(=O)NC(CO)C1=NC=C(C=C1)Br |
Introduction
Structural and Stereochemical Characteristics
Molecular Architecture
The compound’s molecular formula, C₁₂H₁₇BrN₂O₃, reflects a 317.18 g/mol molecular weight . Its IUPAC name, tert-butyl N-[(1R)-1-(5-bromopyridin-2-yl)-2-hydroxyethyl]carbamate, underscores the presence of three key functional groups:
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A tert-butyl carbamate group, providing steric bulk and stability.
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A 5-bromopyridin-2-yl aromatic system, enabling π-π stacking and halogen bonding.
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A 2-hydroxyethyl side chain with (R)-configuration, critical for chiral recognition in biological systems .
The stereocenter at the hydroxyethyl position differentiates it from its (S)-enantiomer (CAS No. 1454908-31-6), which exhibits distinct physicochemical and biological properties .
Table 1: Comparative Properties of (R)- and (S)-Enantiomers
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data confirm its structure:
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¹H NMR (CDCl₃): δ 8.62 (d, J = 2.2 Hz, 1H, pyridine-H), 7.84 (dd, J = 8.4, 2.3 Hz, 1H), 7.50 (d, J = 8.4 Hz, 1H), 5.07–4.80 (m, 2H, -CH(OH)-), 3.71–3.40 (m, 2H, -CH₂-) .
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¹³C NMR: δ 160.0 (C=O), 158.2 (pyridine-C), 149.7 (C-Br), 80.6 (tert-butyl C), 74.1 (CH-OH) .
Synthesis and Optimization
Key Synthetic Routes
The compound is synthesized via a multi-step sequence starting from 5-bromo-2-pyridinemethanol:
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Protection of Alcohol: Reaction with tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) yields the Boc-protected intermediate .
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Stereoselective Reduction: Sodium borohydride (NaBH₄) reduces a ketone precursor to introduce the (R)-hydroxyethyl group with >95% enantiomeric excess (ee) .
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Deprotection and Isolation: Acidic removal of Boc group followed by recrystallization from ethanol/water affords the pure enantiomer .
Table 2: Optimization of Reduction Step
Challenges in Stereochemical Control
Racemization during carbamate formation remains a bottleneck. Employing low-temperature (-78°C) lithiation and chiral auxiliaries mitigates epimerization, enhancing ee to >99% .
Applications in Medicinal Chemistry
Role in Antibacterial Agents
The compound is a precursor to YG-056SP, a second-generation oxazolidinone antibiotic effective against methicillin-resistant Staphylococcus aureus (MRSA) . The bromopyridine moiety binds bacterial ribosomes, while the hydroxyethyl group enhances solubility and pharmacokinetics .
Structure-Activity Relationship (SAR)
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Bromine Substituent: Essential for halogen bonding with 23S rRNA (residue A2451) .
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(R)-Configuration: 10-fold higher activity than (S)-enantiomer due to optimal hydrogen bonding with G2061 .
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Carbamate Group: Stabilizes the oxazolidinone ring via intramolecular hydrogen bonding.
Recent Advances and Future Directions
Continuous Flow Synthesis
Recent efforts (2025) utilize microreactors to enhance reaction efficiency, achieving 65% yield with 99.5% ee .
Expanding Therapeutic Targets
Ongoing studies explore its utility in kinase inhibitors (e.g., JAK3) and antiviral agents, leveraging the bromopyridine’s affinity for ATP-binding pockets .
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